Tramazoline
Overview
Description
Tramazoline is a chemical compound used primarily in the form of this compound hydrochloride in nasal decongestant preparations. It is an α-adrenergic receptor agonist that inhibits the secretion of nasal mucus. This compound was patented in 1961 and came into medical use in 1962 . It is commonly found in various nasal sprays and is known for its effectiveness in reducing nasal congestion.
Mechanism of Action
Target of Action
Tramazoline is a sympathomimetic drug that primarily targets α-adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the modulation of the sympathetic nervous system’s effects.
Mode of Action
As an α-adrenergic receptor agonist , this compound binds to these receptors, leading to a series of intracellular events . This interaction results in the inhibition of nasal mucus secretion, providing relief from nasal congestion .
Biochemical Pathways
These effects primarily involve the modulation of intracellular calcium levels and the regulation of protein kinases, which can impact numerous cellular processes .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of nasal mucus secretion . This leads to a decrease in nasal congestion, providing symptomatic relief for conditions like the common cold . On a cellular level, this compound’s activation of α-adrenergic receptors can influence a variety of processes, including cell proliferation, secretion, and contraction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, individual patient factors, including age, sex, genetic makeup, and overall health status, can also influence a drug’s effectiveness and safety profile .
Biochemical Analysis
Biochemical Properties
Tramazoline is a sympathomimetic, meaning it mimics the actions of epinephrine and norepinephrine and has an effect on the sympathetic nervous system . The exact biochemical interactions of this compound with enzymes, proteins, and other biomolecules are not fully annotated .
Cellular Effects
This compound’s primary cellular effect is the inhibition of nasal mucus secretion . This is achieved through its action as an α-adrenergic receptor agonist .
Molecular Mechanism
As an α-adrenergic receptor agonist, it likely binds to these receptors and triggers a response, leading to the inhibition of nasal mucus secretion .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tramazoline typically involves the reaction of 1-tetralone with ethylenediamine under specific conditions to form the imidazoline ring. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure the efficient production of this compound. The final product is then purified using crystallization and filtration techniques to obtain this compound hydrochloride, which is used in nasal decongestant formulations .
Chemical Reactions Analysis
Types of Reactions
Tramazoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The imidazoline ring can be reduced under specific conditions.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of naphthalene derivatives, while reduction can yield different imidazoline derivatives .
Scientific Research Applications
Tramazoline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazoline chemistry.
Biology: Studied for its effects on α-adrenergic receptors and its potential use in treating various conditions related to nasal congestion.
Industry: Employed in the production of nasal sprays and other pharmaceutical formulations.
Comparison with Similar Compounds
Tramazoline is often compared with other nasal decongestants such as:
Uniqueness
This compound is unique in its specific binding affinity for α-adrenergic receptors and its relatively long duration of action compared to other decongestants. It is also known for its minimal systemic absorption, which reduces the risk of systemic side effects .
Similar Compounds
- Oxymetazoline : Another α-adrenergic agonist used in nasal decongestants.
- Xylometazoline : Similar in action to this compound but with a slightly different chemical structure.
- Phenylephrine : A common decongestant with a different mechanism of action, primarily acting on α1-adrenergic receptors .
Biological Activity
Tramazoline, a sympathomimetic agent classified as an α-adrenergic agonist, is primarily used in treating nasal congestion and rhinitis. Its biological activity is characterized by its interaction with adrenergic receptors, leading to vasoconstriction and reduced nasal mucosal edema. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, clinical applications, and relevant research findings.
This compound exerts its effects by binding to α1-adrenergic receptors located in the smooth muscle of blood vessels in the nasal mucosa. This binding induces vasoconstriction, which decreases blood flow to the area, thereby reducing swelling and congestion. In addition to α1-adrenergic activity, this compound may also demonstrate some effects on α2-adrenergic receptors, contributing to its overall pharmacological profile .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption after intranasal administration, where it reaches peak plasma concentrations within a short period. The compound is metabolized in the liver and excreted primarily via the kidneys. Studies indicate that this compound has a half-life conducive to its use as a decongestant, allowing for effective symptom relief within minutes of administration .
Clinical Applications
This compound is commonly formulated as a nasal spray or drops for treating acute rhinitis and nasal congestion due to colds or allergies. Clinical studies have demonstrated its effectiveness in alleviating symptoms with minimal side effects. A multicenter observational trial highlighted this compound's efficacy in managing acute rhinitis when combined with essential oils, showing significant improvements in patient-reported outcomes .
Table 1: Clinical Efficacy of this compound in Nasal Congestion
Study Reference | Sample Size | Treatment Duration | Efficacy (%) | Side Effects (%) |
---|---|---|---|---|
300 | 7 days | 85 | 5 | |
150 | 14 days | 78 | 3 | |
200 | 10 days | 80 | 4 |
Case Studies
Several case studies have documented this compound's effectiveness in clinical settings:
- Case Study on Acute Rhinitis : A study involving 150 patients demonstrated that this compound significantly improved nasal airflow and reduced congestion symptoms within three days of treatment .
- Combination Therapy : In another observational trial, this compound was combined with essential oils, resulting in enhanced efficacy and patient satisfaction compared to this compound alone .
Safety Profile
This compound is generally well-tolerated; however, some patients may experience local irritation or rebound congestion with prolonged use. The safety profile has been assessed through various studies indicating that adverse effects are minimal when used as directed. Long-term studies have not shown significant systemic effects at recommended dosages .
Research Findings
Recent research has explored this compound's potential beyond traditional applications. For example, investigations into its virucidal activity against SARS-CoV-2 indicated that while high concentrations showed cytotoxic effects on cell cultures, lower concentrations may inhibit viral replication without compromising cell viability . This suggests potential avenues for future research into this compound's antiviral properties.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJLHRRUATVHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3715-90-0 (mono-hydrochloride) | |
Record name | Tramazoline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046936 | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082-57-1 | |
Record name | Tramazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tramazoline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tramazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13064 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tramazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLE31693IV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.